1-(3-Bromophenyl)imidazolidin-2-one
Overview
Description
1-(3-Bromophenyl)imidazolidin-2-one is a chemical compound with the molecular formula C9H9BrN2O It is a derivative of imidazolidinone, characterized by the presence of a bromine atom attached to the phenyl ring
Mechanism of Action
Mode of Action
It’s known that imidazolidin-2-ones and their analogues are structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . The specific interactions of 1-(3-Bromophenyl)imidazolidin-2-one with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Imidazolidin-2-ones are known to be involved in various synthetic routes and have been explored for the development of sustainable and more efficient protocols for the synthesis of heterocycles .
Pharmacokinetics
It’s known that the compound has a high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is around 2.01 (iLOGP), indicating a balance between hydrophilicity and lipophilicity that could influence its bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 1-(3-bromophenyl)-3-(2-chloroethyl)urea with sodium hydride in tetrahydrofuran (THF) at room temperature. The reaction mixture is stirred for a couple of hours and then quenched with methanol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)imidazolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can undergo cyclization to form more complex ring structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazolidinones, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
1-(3-Bromophenyl)imidazolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(4-Bromophenyl)imidazolidin-2-one: Similar structure but with the bromine atom at the para position.
1-(3-Chlorophenyl)imidazolidin-2-one: Similar structure with a chlorine atom instead of bromine.
1-(3-Bromophenyl)tetrahydro-2H-imidazol-2-one: A related compound with a different ring structure.
Uniqueness: 1-(3-Bromophenyl)imidazolidin-2-one is unique due to the specific positioning of the bromine atom, which influences its chemical reactivity and biological activity. This positioning can lead to different interaction profiles with molecular targets compared to its analogs.
Properties
IUPAC Name |
1-(3-bromophenyl)imidazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-3,6H,4-5H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUYVOVMNCGEQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594734 | |
Record name | 1-(3-Bromophenyl)imidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14088-96-1 | |
Record name | 1-(3-Bromophenyl)-2-imidazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14088-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Bromophenyl)imidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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